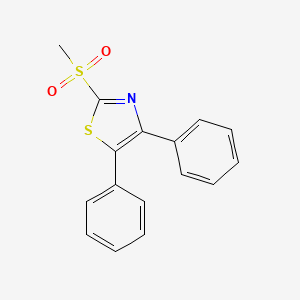

2-(Methylsulfonyl)-4,5-diphenylthiazole

描述

Historical Perspectives in Thiazole (B1198619) Research

The journey into the world of thiazole chemistry began in the late 19th century. A landmark moment in this journey was the discovery of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887, a versatile method that involves the reaction of α-haloketones with thioamides to yield thiazole derivatives. researchgate.netwikipedia.org This reaction remains a fundamental tool for the construction of the thiazole ring system to this day. nih.govnih.gov Early research was also driven by the discovery of thiazole in natural products, most notably in Vitamin B1 (Thiamine), which underscored its biological importance. asianpubs.org

The Thiazole Heterocycle as a Privileged Scaffold in Research

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. The thiazole ring is a quintessential example of such a scaffold. nih.gov Its aromatic nature, combined with the presence of both a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom that can participate in various interactions, allows for a wide range of biological activities. mdpi.comnih.gov Consequently, thiazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. asianpubs.orgnih.gov

Contextualization of 2-(Methylsulfonyl)-4,5-diphenylthiazole within Thiazole Science

The compound this compound represents a specific substitution pattern on the thiazole core. The key features of this molecule are:

A methylsulfonyl group (–SO₂CH₃) at the 2-position. This group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The presence of a sulfonyl group on a thiazole ring has been shown to be important for certain biological activities. nih.govacs.org

While direct and extensive research on this compound is limited in publicly available literature, its structure suggests potential areas of research interest based on the known properties of its constituent parts.

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfonyl-4,5-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-21(18,19)16-17-14(12-8-4-2-5-9-12)15(20-16)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZIUWPCUJAVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499623 | |

| Record name | 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63318-84-3 | |

| Record name | 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylsulfonyl 4,5 Diphenylthiazole

Direct Synthesis Approaches for 2-(Methylsulfonyl)-4,5-diphenylthiazole

Direct synthesis hinges on constructing the 4,5-diphenylthiazole core and concurrently or subsequently installing the 2-methylsulfonyl group. The most plausible route involves the formation of a thioether precursor followed by an oxidation step.

The conversion of a sulfur-containing functional group to a sulfonyl group is a critical step in forming sulfonylthiazoles. The direct formation of the methylsulfonyl moiety on the thiazole (B1198619) ring is typically achieved by the oxidation of a corresponding methylthio (sulfide) precursor. This transformation is a common strategy in organic synthesis to increase the oxidation state of sulfur.

Research into related heterocyclic systems demonstrates this principle. For instance, the oxidation of a 2-amino-5-(p-nitrophenylmercapto)-thiazole to its corresponding 2-amino-5-(p-nitrophenylsulfone)-thiazole has been successfully carried out using potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. researchgate.net This indicates that the thiazole ring is stable under certain oxidative conditions, allowing for selective oxidation at the sulfur substituent. Other reagents commonly employed for converting sulfides to sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like zirconium tetrachloride, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation or degradation of the thiazole core.

The most logical precursor for the direct synthesis of this compound is 2-(Methylthio)-4,5-diphenylthiazole . The synthesis of this thioether intermediate can be accomplished via the widely recognized Hantzsch thiazole synthesis. bepls.comyoutube.com This method involves the cyclocondensation of an α-haloketone with a thioamide.

For this specific target, the required precursors are:

α-Haloketone : 2-Bromo-1,2-diphenylethan-1-one (also known as Desyl bromide), which is derived from the bromination of benzoin. mdpi.com

Thio-reagent : A source for the methylthio group, such as methyl dithiocarbamate (B8719985).

The Hantzsch reaction is typically performed by refluxing the reactants in a polar solvent like ethanol. mdpi.com Following the successful synthesis and purification of the 2-(methylthio)-4,5-diphenylthiazole intermediate, the final oxidation step is performed.

The table below outlines the proposed two-step direct synthesis.

Table 1: Proposed Direct Synthesis Pathway

| Step | Reaction | Key Precursors | Typical Conditions |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | 2-Bromo-1,2-diphenylethan-1-one, Methyl dithiocarbamate | Reflux in ethanol |

| 2 | Oxidation | 2-(Methylthio)-4,5-diphenylthiazole, Oxidizing agent (e.g., KMnO₄, m-CPBA) | Varies with oxidant; often at room temperature or with gentle heating in a suitable solvent. |

Indirect Synthetic Pathways involving this compound

In these pathways, this compound acts as a valuable synthetic intermediate. The methylsulfonyl group's specific chemical properties are exploited to create a variety of other substituted thiazoles.

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, which makes it an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. When attached to the C2 position of the thiazole ring, it strongly activates this position for attack by nucleophiles. pharmaguideline.com This reactivity is analogous to that observed in other sulfur-containing heterocycles, such as thiophene-2-sulfonyl halides, which readily undergo nucleophilic substitution. rsc.org

A wide range of nucleophiles can be used to displace the methylsulfonyl group, allowing for the introduction of diverse functionalities at the 2-position of the 4,5-diphenylthiazole core. This makes the parent sulfonyl compound a versatile building block for creating a library of derivatives.

The utility of this compound as a synthetic precursor is best illustrated by the variety of derivatives it can generate. By reacting the parent compound with different nucleophiles, chemists can forge new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the C2 position. This strategy is a powerful tool for developing new compounds with potentially novel properties. For example, reaction with various amines would yield 2-amino-4,5-diphenylthiazole (B183397) derivatives, while reaction with alkoxides would produce 2-alkoxy-4,5-diphenylthiazoles.

The table below summarizes potential derivatizations.

Table 2: Derivatization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting 2-Substituted-4,5-diphenylthiazole |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | 2-(Phenylamino)-4,5-diphenylthiazole |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4,5-diphenylthiazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4,5-diphenylthiazole |

| Azide (B81097) | Sodium azide (NaN₃) | 2-Azido-4,5-diphenylthiazole |

General Thiazole Synthesis Strategies and their Adaptability

The synthesis of the thiazole core is well-established, with several named reactions providing access to this heterocyclic system. The Hantzsch synthesis stands out as the most versatile and commonly employed method for preparing substituted thiazoles. bepls.comslideshare.net It involves the reaction of an α-haloketone with a thioamide, leading to the formation of the thiazole ring through a sequence of Sₙ2 reaction, cyclization, and dehydration. youtube.com

This method is highly adaptable for producing the 4,5-diphenylthiazole scaffold required for the target molecule. The key starting material, 2-bromo-1,2-diphenylethan-1-one, is readily available and provides the two phenyl groups at the desired positions. mdpi.com The main challenge lies in the introduction of the 2-methylsulfonyl group. A direct Hantzsch reaction using a hypothetical "methylsulfonylthioamide" (CH₃SO₂C(S)NH₂) is generally not feasible due to the likely instability of such a reagent.

Therefore, the most practical adaptation of the Hantzsch synthesis is the two-step approach described previously (Section 2.1.2):

Synthesize a stable precursor, 2-(methylthio)-4,5-diphenylthiazole, using a suitable thio-reagent.

Perform a post-synthesis oxidation to convert the methylthio group into the desired methylsulfonyl group.

Other general methods, such as the Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles, are less suitable for creating the specific substitution pattern of the target compound. pharmaguideline.com The Hantzsch method remains the most logical and adaptable strategy for accessing the this compound structure.

Hantzsch Thiazole Synthesis Modifications

The cornerstone of thiazole synthesis, the Hantzsch reaction, provides a robust framework for the preparation of the 2-(methylthio)-4,5-diphenylthiazole precursor. This method traditionally involves the condensation of an α-haloketone with a thioamide. In a modified approach tailored for the synthesis of 2-(methylthio) derivatives, a salt of methyl dithiocarbamic acid is employed as the thioamide equivalent.

The synthesis commences with the reaction of 2-bromo-1,2-diphenylethanone, commonly known as desyl bromide, with a salt such as potassium methyldithiocarbamate. This reaction proceeds via a nucleophilic attack of the sulfur atom of the dithiocarbamate onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Table 1: Representative Hantzsch Synthesis of 2-(Methylthio)-4,5-diphenylthiazole

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-Bromo-1,2-diphenylethanone | Potassium Methyldithiocarbamate | Ethanol | Reflux | 2-(Methylthio)-4,5-diphenylthiazole |

The subsequent conversion of the 2-(methylthio) group to the desired 2-(methylsulfonyl) moiety is achieved through oxidation. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The oxidation should be carefully controlled to prevent over-oxidation or side reactions. organic-chemistry.org

Table 2: Oxidation of 2-(Methylthio)-4,5-diphenylthiazole

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

| 2-(Methylthio)-4,5-diphenylthiazole | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | This compound |

| 2-(Methylthio)-4,5-diphenylthiazole | Potassium permanganate | Acetic Acid | - | This compound rsc.org |

Condensation Reactions with α-Bromoketones and Thioureas

This section explores the foundational condensation reaction that underpins the Hantzsch synthesis. The key reactants are an α-bromoketone and a suitable thiourea (B124793) derivative. For the synthesis of the target compound's precursor, 2-(methylthio)-4,5-diphenylthiazole, the reaction would involve 2-bromo-1,2-diphenylethanone and a thiourea equivalent that can introduce the methylthio group. While a direct reaction with a pre-formed N-methylthiourea would lead to a 2-(methylamino)thiazole, the use of dithiocarbamates as described in the previous section is a more direct route to the 2-(methylthio) substitution pattern.

The general mechanism involves the nucleophilic sulfur of the thiourea derivative attacking the electrophilic carbon bearing the bromine atom in the α-bromoketone. This is followed by an intramolecular condensation between the nitrogen of the thiourea and the carbonyl carbon, leading to the formation of a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. rsc.org

One-Pot Synthetic Protocols for Related Thiazole Structures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of this compound, a hypothetical one-pot protocol could be designed.

This could commence with the in situ generation of the α-bromoketone from benzoin, the precursor to desyl bromide, followed by the addition of potassium methyldithiocarbamate to form the 2-(methylthio)thiazole (B1586565) intermediate. Subsequently, an oxidizing agent could be introduced into the same reaction vessel to convert the methylthio group to the methylsulfonyl group. While specific literature for this exact one-pot sequence for the target molecule is not prevalent, one-pot syntheses of other thiazole derivatives are well-documented and provide a conceptual basis. nih.govresearchgate.netasianpubs.org For instance, the condensation of an α-bromoketone, thiosemicarbazide, and a carbonyl compound in a single pot is a known method for creating complex thiazole derivatives. nih.govasianpubs.org

Table 3: Hypothetical One-Pot Synthesis Scheme

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Benzoin | Brominating agent (e.g., NBS) | 2-Bromo-1,2-diphenylethanone (in situ) |

| 2 | In situ α-bromoketone, Potassium Methyldithiocarbamate | Reflux in a suitable solvent | 2-(Methylthio)-4,5-diphenylthiazole |

| 3 | 2-(Methylthio)-4,5-diphenylthiazole | Oxidizing agent (e.g., m-CPBA) | This compound |

Supported Reagents and Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

For the synthesis of this compound or its precursor, several green strategies can be envisioned. The use of water as a solvent, often in the presence of a phase-transfer catalyst or a surfactant like cyclodextrin (B1172386), can replace volatile organic solvents in the Hantzsch synthesis. researchgate.net Furthermore, solid-supported catalysts, such as silica-supported tungstosilisic acid, have been shown to be effective and reusable for thiazole synthesis. bepls.com

Energy sources like microwave irradiation and ultrasound have also been successfully employed to accelerate thiazole synthesis, often leading to shorter reaction times and higher yields. bepls.comnih.govchemicalbook.com Ultrasound-assisted synthesis, for example, can enhance the reaction between an α-haloketone and a thioamide, providing a more sustainable route to the thiazole core. bepls.comchemicalbook.com These green methodologies, while not specifically documented for the target compound, represent a promising direction for its environmentally conscious production. nih.govresearchgate.netbepls.com

Table 4: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Example | Potential Application |

| Green Solvent | Water with cyclodextrin researchgate.net | Hantzsch synthesis of the precursor |

| Reusable Catalyst | Silica-supported tungstosilisic acid bepls.com | Catalyzing the condensation step |

| Alternative Energy | Ultrasound irradiation bepls.comchemicalbook.com | Accelerating the Hantzsch reaction |

| Alternative Energy | Microwave irradiation nih.gov | Rapid synthesis of the thiazole ring |

Exploration of Biological Activities of 2 Methylsulfonyl 4,5 Diphenylthiazole and Its Derivatives

Investigations into Anti-inflammatory Research

The anti-inflammatory potential of 2-(Methylsulfonyl)-4,5-diphenylthiazole derivatives has been a significant area of investigation, primarily focusing on their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, making them a key target for anti-inflammatory drugs. researchgate.netmdpi.com

Cyclooxygenase (COX) Isozyme Inhibition Studies

A notable area of research has been the design and synthesis of sulfone-substituted 4,5-diarylthiazoles as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net Elevated levels of prostaglandins, produced by COX enzymes, are associated with inflammation. The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to achieve anti-inflammatory effects while sparing the gastric mucosa, a common site of side effects from non-selective NSAIDs. researchgate.netnih.gov

In one study, a series of novel sulfone-substituted 4,5-diarylthiazoles were synthesized and evaluated for their ability to inhibit human COX-1 and COX-2. This series of compounds demonstrated exceptionally selective COX-2 inhibition. researchgate.net Similarly, another study focused on a series of 4-methylsulfonylphenyl derivatives, which also showed preferential inhibition of the COX-2 isozyme over COX-1. nih.gov The goal of this research is to develop gastric-sparing anti-inflammatory agents. researchgate.net

| Compound Type | Target Enzyme(s) | Key Findings | Reference(s) |

| Sulfone-substituted 4,5-diarylthiazoles | Human COX-1 and COX-2 | Demonstrated exceptionally selective COX-2 inhibition. | researchgate.net |

| 4-Methylsulfonylphenyl derivatives | COX-1 and COX-2 | Showed clear preferential COX-2 over COX-1 inhibition. | nih.gov |

Structure-Activity Relationships (SAR) Governing Anti-inflammatory Effects

The biological activity of thiazole (B1198619) derivatives is greatly influenced by the nature and position of substituents on the thiazole ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-inflammatory potency and selectivity of these compounds.

For 4,5-diarylthiazoles, the presence of a methylsulfonyl group at the para-position of one of the phenyl rings is a key feature for potent and selective COX-2 inhibition. This is a characteristic shared with a class of diarylheterocyclic COX-2 inhibitors. Research on 4,5-diaryloxazoles, a related class of compounds, also found that substitution with a methylsulfonyl or sulfonamido group led to particularly potent and selective COX-2 inhibitors. nih.govwustl.edu

In a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, SAR analysis revealed that the anti-inflammatory activity was dependent on both the nature of the substituent and its position on the benzene (B151609) ring. nih.gov For sulfone-substituted 4,5-diarylthiazoles, variations in the substituents on the phenyl rings have been explored to enhance activity. For instance, the introduction of fluorine or chlorine alongside the methylsulfonyl group on the phenyl moieties resulted in compounds with notable anti-inflammatory activity in vivo. researchgate.net

Molecular Docking and Computational Analyses of Enzyme Interactions

Molecular docking studies have been employed to elucidate the binding modes of these thiazole derivatives within the active sites of COX isozymes. nih.govnih.gov These computational analyses provide insights into the molecular basis for their inhibitory activity and selectivity.

In a study of 4-methylsulfonylphenyl derivatives, molecular docking was used to investigate the interactions of the most active compounds with the COX enzymes. nih.gov Similarly, for a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, docking studies against the COX-1 active site identified that the amino acid residue Arg 120 was crucial for the observed activity. nih.gov The docking of thiazole-thiophene scaffolds with breast cancer proteins has also been explored to understand protein-receptor interactions. mdpi.com

Research on Anticancer Potential

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer effects. nih.govnih.gov The structural versatility of the thiazole nucleus allows for modifications that can lead to potent and selective antiproliferative agents.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of this compound and related structures have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

In one study, newly synthesized thiazole-thiophene scaffolds were tested for their cytotoxic activity against MCF-7 breast cancer cells. mdpi.com Another research effort synthesized a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and evaluated their in vitro antitumor activities against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. nih.gov Furthermore, the synthesis of thiazolo-4H-1,2,4-triazoles and their sulfone derivatives led to the identification of compounds with in vitro cytotoxicity against Kbalb and 143B cell lines. nih.gov A separate study on indole-linked thiazoles found that certain derivatives exhibited promising anticancer potential and selectivity against several cancer cell lines. nih.gov

| Compound Series | Cancer Cell Lines Tested | Key Findings | Reference(s) |

| Thiazole-thiophene scaffolds | MCF-7 (breast) | Showed cytotoxic activity. | mdpi.com |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | A549 (lung), HeLa (cervical), MCF-7 (breast) | Exhibited in vitro antitumor activities. | nih.gov |

| Thiazolo-4H-1,2,4-triazoles and sulfones | Kbalb, 143B | Demonstrated in vitro cytotoxicity at 0.1 mM concentration. | nih.gov |

| Indole-linked thiazoles | Various | Showed promising anticancer potential and cell line selectivity. | nih.gov |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | DU145 (prostate), MDA-MB-B231 (breast), SKOV3 (ovarian), B16-F10 (melanoma) | Several compounds exhibited potent anti-proliferative behavior. | researchgate.net |

Proposed Mechanistic Pathways for Antiproliferative Activity

The mechanisms by which these thiazole derivatives exert their anticancer effects are a subject of ongoing research. For some 2-aminothiazole (B372263) derivatives, the antiproliferative activity has been linked to the induction of apoptosis. For example, one compound was found to increase total apoptosis by 26.8-fold and raise the level of caspase-3, a key executioner enzyme in apoptosis. researchgate.net

Structure-activity relationship studies have indicated that the presence of certain functional groups is critical for cytotoxic activity. For instance, a study on multi-heterocyclic molecules suggested that at least two sequentially linked thiazoles were required for significant growth inhibition and apoptosis. rsc.org The antiproliferative activity of some 2-(alkylamido)thiazole analogues has been documented, with arylamido derivatives showing a remarkable increase in potency. nih.gov Molecular docking studies have also been used to investigate the probable binding modes of these compounds to protein targets such as tubulin, suggesting that interference with microtubule dynamics could be a potential mechanism of action. researchgate.net

Modulatory Effects on Cellular Processes Related to Cancer

While direct research on this compound's effects on cancer is limited, studies on structurally related compounds, such as other thiazole and sulfonyl-containing molecules, provide insight into potential mechanisms. These derivatives have been shown to influence key cellular pathways involved in cancer progression, including the induction of apoptosis (programmed cell death) and the modulation of inflammatory and survival signals.

For instance, certain benzothiazole (B30560) derivatives have been found to interact with the aryl hydrocarbon receptor (AhR) signaling pathway, which can affect cellular proliferation and survival. nih.gov One such compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was shown to induce NF-κB activity in breast cancer cells. nih.gov In contrast, another related compound, 2'-hydroxy-4-methylsulfonylchalcone, was found to inhibit NF-κB activation and reduce the expression of COX-2, an enzyme often implicated in inflammation and cancer, thereby enhancing TRAIL-induced apoptosis in prostate cancer cells. nih.gov

Furthermore, various sulfonamide derivatives have demonstrated anticancer properties by modulating critical signaling pathways like PI3K/AKT/mTOR, inhibiting carbonic anhydrase isoenzymes that are overexpressed in many cancers, and interfering with microtubule polymerization. mdpi.comnih.gov Some sulfonamide derivatives have been shown to induce both extrinsic and intrinsic apoptotic pathways, marked by the activation of caspase-8 and caspase-9. nih.gov Studies on specific pyrazolo-triazine sulfonamide derivatives in colon cancer cells revealed they can decrease mitochondrial membrane potential and reduce levels of autophagy-related proteins like beclin-1 and LC3, further highlighting the pro-apoptotic potential of this class of compounds. mdpi.com

Studies on Antimicrobial Applications

The thiazole ring is a core component of many compounds investigated for antimicrobial properties. Research has extended to derivatives of this compound, assessing their efficacy against a range of bacteria and fungi.

Derivatives of the core thiazole structure have shown significant antibacterial potential. A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine both thiazole and sulfonamide groups, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. rsc.org The proposed mechanism for some sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial cell division. rsc.org The isopropyl-substituted derivative, in particular, exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.org Other research into different thiazole derivatives has also confirmed antibacterial effects against pathogens like Shigella dysenteriae, Proteus mirabilis, and Listeria monocytogenes. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (Isopropyl derivative) | S. aureus | 3.9 µg/mL | rsc.org |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (Isopropyl derivative) | A. xylosoxidans | 3.9 µg/mL | rsc.org |

| (E)-2-(5-Acetyl-4-methylthiazol-2-yl)-2-[benzo[d]thiazol-2(3H)-ylidene]acetonitrile | S. dysenteriae | 125 µg/mL | nih.gov |

| (E)-2-(5-Acetyl-4-methylthiazol-2-yl)-2-[benzo[d]thiazol-2(3H)-ylidene]acetonitrile | P. mirabilis | 1000 µg/mL | nih.gov |

| 2-(5-methylthiazol-2-ylimino)-5-(4-chlorobenzyliden)thiazolidin-4-one (Compound 12) | MRSA | 67.5–135.1 µM | mdpi.com |

The antifungal potential of thiazole derivatives and related sulfonyl compounds has been a subject of significant research. Studies on 2-amino-4,5-diarylthiazole derivatives revealed moderate to excellent anti-Candida activity. nih.gov One demethylated derivative demonstrated an efficacy against Candida albicans similar to the commercial antifungal drug fluconazole (B54011), with a Minimum Inhibitory Concentration required to inhibit 80% of growth (MIC80) of 9 μM. nih.gov

Similarly, research on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles, which contain a phenylsulfonyl group, showed that certain derivatives possess high activity against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, indicating higher potency than fluconazole in some cases. nih.gov One nitro-substituted compound from this series also showed high activity against Cryptococcus neoformans (MIC < 0.048 µg/ml) and moderate activity against Aspergillus species. nih.govresearchgate.net Further studies on thiazolidinone derivatives also found that certain substitutions, such as hydroxy and nitro groups, rendered them more potent antifungal agents than standard medications against specific strains. nanobioletters.com

Table 2: Antifungal Activity of Selected Thiazole and Phenylsulfonyl Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-amino-4,5-diarylthiazole derivative (5a8) | C. albicans | 9 µM (MIC80) | nih.gov |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) | C. albicans & Candida spp. | 0.048–3.12 µg/mL | nih.gov |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | C. neoformans | < 0.048 µg/mL | nih.govresearchgate.net |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | A. niger & A. fumigatus | 1.56–6.25 µg/mL | nih.gov |

Research into the anti-tubercular properties of this specific class of compounds is emerging. While direct studies on this compound are scarce, investigations into related structures provide preliminary data. For example, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were screened for activity against Mycobacterium tuberculosis H37Rv. nih.gov Two of the tested compounds showed moderate activity, with an MIC of 10 µg/ml. nih.gov Other research has noted that some compounds containing a 1,3,4-thiadiazole (B1197879) sulfone structure have exhibited good antituberculosis activity. researchgate.net These findings suggest that the sulfonyl group, in combination with a heterocyclic ring system like thiazole or thiadiazole, is a feature of interest for further anti-tubercular drug development. nih.govnih.gov

Other Biologically Relevant Research Areas

Platelets play a crucial role in hemostasis and thrombosis. accscience.com The ability to modulate platelet aggregation is a key target for preventing thromboembolic disorders. Research has shown that certain thiazole derivatives can inhibit platelet aggregation. One study on a novel 4-piperidone (B1582916) thiazole derivative, designated R4, found that it effectively inhibited platelet aggregation induced by both collagen and adenosine (B11128) diphosphate (B83284) (ADP). healthbiotechpharm.org The compound completely blocked collagen-induced aggregation at a concentration of 1.1875 µM and ADP-induced aggregation at 0.9375 µM. healthbiotechpharm.org The potent inhibitory effect is reflected in its low half-maximal inhibitory concentration (IC50) values. healthbiotechpharm.org The mechanism may involve the inhibition of the lipoxygenase pathway, which is an alternative pathway to cyclooxygenase in platelet activation. healthbiotechpharm.org

Table 3: Platelet Aggregation Inhibition by a Thiazole Derivative

| Compound | Inducer | Activity (IC50) | Reference |

|---|---|---|---|

| 4-piperidone thiazole derivative (R4) | Collagen | 0.55 ± 0.12 µM | healthbiotechpharm.org |

| 4-piperidone thiazole derivative (R4) | ADP | 0.26 ± 0.20 µM | healthbiotechpharm.org |

Enzyme Inhibitory Activity Beyond COX (e.g., PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity, due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. While studies specifically on this compound are not prevalent, research on other thiazole derivatives has shown promise. For instance, various thiazole-containing compounds have been investigated as PTP1B inhibitors. researchgate.net

One area of research has focused on the synthesis of indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives, which have demonstrated PTP1B inhibitory activity. In these studies, derivatives incorporating indole (B1671886) and N-phenylpyrazole fused to a glycyrrhetinic acid skeleton showed IC50 values for PTP1B inhibition in the range of 2.5 to 10.1 µM. nih.gov Notably, a trifluoromethyl derivative of indole-GA exhibited non-competitive inhibition of PTP1B with an IC50 of 2.5 µM. nih.gov

Furthermore, compounds isolated from Agrimonia pilosa have also been evaluated for their PTP1B inhibitory effects. Certain flavonoids and triterpenoids from this plant displayed inhibitory activity, with some compounds showing IC50 values as low as 0.10 ± 0.03 μM. nih.gov Although structurally different from this compound, these findings underscore the potential of diverse chemical structures, including those with heterocyclic motifs, to inhibit PTP1B.

Table 1: PTP1B Inhibitory Activity of Selected Compounds

| Compound Type | Specific Compound/Derivative | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Indole-GA Derivative | Trifluoromethyl derivative | 2.5 | Non-competitive |

| Agrimonia pilosa Isolate | Compound 11 | 0.10 ± 0.03 | Not specified |

| Agrimonia pilosa Isolate | Compound 8 | 3.47 ± 0.02 | Not specified |

This table presents data on PTP1B inhibition by various compounds to illustrate the potential of different chemical scaffolds.

Antihistaminic and Antiparasitic Research

The versatility of the thiazole nucleus extends to antihistaminic and antiparasitic activities.

Antihistaminic Research

Quantitative structure-activity relationship (QSAR) studies have been conducted on thiazole derivatives to understand their H1-antihistamine activity. nih.govnih.gov These studies help in predicting the antihistaminic potential of new derivatives. While direct evidence for this compound is absent, the broader class of phenothiazine (B1677639) derivatives, which also contain a sulfur and nitrogen heterocyclic system, are known for their antihistaminic effects. sid.irdrugbank.com For instance, promethazine (B1679618) is a well-known phenothiazine derivative used for its antihistaminic properties. drugbank.com

Antiparasitic Research

Thiazole and its derivatives have shown considerable promise as antiparasitic agents. unl.ptnih.gov Studies have demonstrated the in vitro cytotoxic potential of thiazole derivatives against parasites like Leishmania amazonensis and Trypanosoma cruzi. unl.ptnih.gov For example, certain naphthyl-thiazole derivatives were found to inhibit the amastigote forms of these parasites. unl.ptresearchgate.net

Furthermore, benzothiazole derivatives have also been investigated for their antiparasitic activities. Riluzole, a benzothiazole derivative, has shown anti-amoebic activity against Entamoeba histolytica. mdpi.com Other research has highlighted the activity of bis-arylimidamide thiazole derivatives against Plasmodium falciparum, the parasite responsible for malaria, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 3: Antiparasitic Activity of Selected Thiazole and Benzothiazole Derivatives

| Compound Series | Target Parasite | Activity |

|---|---|---|

| Naphthyl-thiazole derivatives | Leishmania amazonensis, Trypanosoma cruzi | Inhibition of amastigote forms. unl.ptnih.govresearchgate.net |

| Bis-arylimidamide thiazoles | Plasmodium falciparum | IC50 values ranging from 9 to 86 nM. nih.gov |

This table showcases the antiparasitic potential of various thiazole-based compounds against different parasites.

Impact of the 2-Methylsulfonyl Group on Molecular Activity

The methylsulfonyl (-SO₂CH₃) group at the C-2 position of the thiazole ring is a key determinant of the molecule's electronic character and biological activity. This group is a potent electron-withdrawing moiety, which significantly influences the electron distribution within the thiazole ring. globalresearchonline.net It is often incorporated into drug candidates as a bioisostere of a sulfonamide group, a well-known pharmacophore. acs.org

Research into related heterocyclic structures has consistently demonstrated the importance of the methylsulfonyl group for targeted biological activity. For instance, in a series of imidazo[2,1-b]thiazole (B1210989) derivatives, a methylsulfonylphenyl moiety was identified as a crucial pharmacophore for potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netresearchgate.net A molecular modeling study of these compounds revealed that the methylsulfonyl group is oriented within a secondary pocket of the COX-2 binding site, contributing to high-affinity binding and selectivity. researchgate.net Similarly, studies on thiazole-methylsulfonyl derivatives have shown promising inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.govnih.gov The presence of the methylsulfonyl group is integral to these interactions, highlighting its role as a critical pharmacophore in the design of specific enzyme inhibitors. acs.orgnih.gov

Influence of the 4,5-Diphenyl Substitution Pattern

The substitution pattern at the C-4 and C-5 positions of the thiazole ring is crucial for modulating the compound's specificity and potency. globalresearchonline.net The presence of two phenyl groups at these positions, as in this compound, creates a bulky, lipophilic, and rigid structure. This arrangement significantly influences the molecule's three-dimensional shape, which is a primary factor in its ability to fit into the binding sites of target proteins.

Rational Design of this compound Derivatives

The rational design of derivatives based on the this compound scaffold aims to enhance therapeutic properties by systematically modifying its structure. rsc.orgnih.gov This process involves strategies such as altering substituents, forming conjugates with other molecules, and employing bioisosteric replacements to improve activity, selectivity, and pharmacokinetic profiles.

A key strategy in lead optimization is the systematic modification of substituents on a parent scaffold to probe for improved biological activity. This approach was demonstrated in a study where a series of thiazole derivatives were synthesized with a constant methylsulfonylphenyl moiety but with various substitutions on a phenyl ring at the C-4 position of the thiazole. acs.orgnih.gov The compounds were tested for their ability to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II.

The results indicated that the nature of the substituent on the 4-phenyl ring had a significant impact on inhibitory potency. For instance, derivatives with electron-withdrawing groups like halogens (e.g., 3,4-dichloro) or electron-donating groups (e.g., 4-methoxy) showed varied and specific activities against the two isoenzymes. nih.govnih.gov This systematic approach allows for the development of a detailed SAR that can guide the design of more potent and selective inhibitors.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Thiazole-Methylsulfonyl Derivatives This table is interactive. Click on headers to sort.

| Compound ID | R-Group on 4-Phenyl Ring | hCA I IC₅₀ (µM) nih.gov | hCA II IC₅₀ (µM) nih.gov |

|---|---|---|---|

| 2b | 4-OCH₃ | 198.04 | 54.88 |

| 2g | 4-CH₃ | 43.19 | 43.43 |

| 2h | 3,4-diCl | 39.38 | 86.64 |

| 2i | 2,4-diF | 42.48 | 39.16 |

| AAZ * | (Standard Inhibitor) | 18.11 | 20.65 |

*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor used as a reference compound.

The this compound scaffold can be incorporated as a payload in larger molecular constructs, such as antibody-drug conjugates (ADCs), to target specific cells. The linker connecting the payload to the larger molecule is a critical component that dictates the stability and release characteristics of the conjugate. nih.govnih.gov An ideal linker must be stable in systemic circulation to prevent premature drug release but must be efficiently cleaved to release the active payload at the target site. nih.gov

Common linker strategies include:

Cleavable Linkers: These are designed to be cleaved by specific conditions present in the target environment.

Acid-Cleavable Linkers: Hydrazone or silyl (B83357) ether-based linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.0-5.0). nih.gov

Protease-Cleavable Linkers: Dipeptide linkers, such as valine-citrulline (vc), are cleaved by lysosomal proteases like cathepsin B. nih.gov These are often used with a self-immolative spacer like para-aminobenzyloxycarbonyl (PABC) to ensure efficient release of the unmodified drug. nih.gov

Glutathione-Cleavable Linkers: Linkers containing a disulfide bond can be reduced and cleaved by the high concentration of glutathione (B108866) in the cytoplasm. nih.gov

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome to release the drug, which remains attached to the linker and a single amino acid residue. nih.gov

To conjugate a molecule like this compound, one of the phenyl rings could be functionalized with a reactive handle (e.g., an amine, carboxyl, or thiol group) to attach it to a linker system, such as one employing maleimidocaproyl (mc) for attachment to an antibody's cysteine residue. nih.gov The inclusion of hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), can also improve the solubility and pharmacokinetic properties of the resulting conjugate. youtube.com

Isosterism and bioisosterism are foundational concepts in medicinal chemistry where an atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity or improve pharmacokinetic parameters. nih.govnih.gov This strategy can be applied to the this compound scaffold in several ways.

Scaffold Hopping: This involves the replacement of the core heterocyclic system with a different one that maintains a similar spatial arrangement of key functional groups. For example, the thiazole ring could be replaced by another five-membered heterocycle. In one study, replacing a thiazole core with a 1,2,3-triazole ring led to the development of potent new antimicrobial agents against MRSA. nih.gov This demonstrates that alternative scaffolds can preserve or enhance biological activity while offering novel chemical space.

Functional Group Replacement: Specific functional groups on the scaffold can be swapped. The 2-methylsulfonyl group, for instance, is a well-known bioisostere of the sulfonamide group, and they can often be used interchangeably in drug design. acs.org

Ring Equivalents: One or both of the phenyl rings at the C-4 and C-5 positions could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to explore new interactions with the target protein and modify properties like solubility and metabolism. A study on N-(5-benzylthiazol-2-yl)amide compounds showed that the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in significantly enhanced anticancer activity. researchgate.net

These rational design strategies are essential for transforming a lead compound like this compound into a optimized clinical candidate with superior efficacy and drug-like properties.

Conclusion

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Although no specific molecular docking studies for 2-(Methylsulfonyl)-4,5-diphenylthiazole were found, research on analogous compounds demonstrates the utility of this approach. For instance, a study on a series of thiazole-methylsulfonyl derivatives revealed their potential as carbonic anhydrase inhibitors. nih.govacs.org Molecular docking simulations showed that these compounds form stable interaction networks with the target enzymes, human carbonic anhydrase I and II (hCA I and hCA II). nih.govacs.org Similarly, docking studies on other thiazole (B1198619) derivatives have been used to investigate their potential as anticancer agents by targeting proteins like Rho6. acs.org In a study of imidazotriazole-based thiazolidinone derivatives, molecular docking was used to understand their interactions with acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com These studies typically involve preparing the protein crystal structure and the ligand, performing the docking using software like AutoDock Vina, and analyzing the resulting poses and binding energies. acs.orgmdpi.com The binding energy, often expressed in kcal/mol, indicates the affinity of the ligand for the protein, with more negative values suggesting stronger binding.

Table 1: Representative Molecular Docking Data for Related Thiazole Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Imidazotriazole-based thiazolidinone (analog 10) | Acetylcholinesterase | - | Hydrogen bonding and pi-pi stacking | mdpi.com |

| Thiazole derivative 3 | Penicillin-binding protein 4 (PBP4) of E. coli | -5.2 | ASN 308, SER 303 | nih.gov |

| 2-Aminothiazole (B372263) sulfonamide derivative 8 | - | - | - | nih.govexcli.de |

| Thiazole derivative 6 | Cytochrome c peroxidase | -5.79 | - | mdpi.com |

This table is illustrative and shows data for related compounds, not this compound itself.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods can provide valuable information about bond lengths, bond angles, Mulliken charges, and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.net

For a molecule like this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)). nih.gov Such calculations have been performed on other sulfonamide-Schiff base derivatives to optimize their molecular structure and analyze their electronic properties. nih.gov The thiazole ring itself is an aromatic system, and its reactivity is influenced by the electron-withdrawing sulfonyl group and the phenyl substituents. nih.gov Quantum chemical calculations can precisely quantify these electronic effects. For example, in a study of 2-imino-thiazolidinone, NPA (Natural Population Analysis) charges were calculated to determine the most electron-rich nitrogen atom, which is crucial for predicting protonation sites. nih.gov

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule with multiple rotatable bonds like this compound (particularly around the bonds connecting the phenyl rings and the sulfonyl group to the thiazole core), understanding its conformational preferences is key to understanding its biological activity.

Studies on thiazole-containing amino acids have shown that the thiazole ring can significantly influence the conformational properties of the molecule, stabilizing specific conformations through intramolecular hydrogen bonds. nih.gov For larger systems, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the molecule and its complexes with biological targets. nih.govacs.orgnih.gov For instance, MD simulations were used to evaluate the stability of complexes between thiazole-methylsulfonyl derivatives and carbonic anhydrase enzymes. nih.govacs.org These simulations monitor the movement of atoms over time, providing a more realistic picture of the interactions in a solvated environment. nih.govacs.org

Prediction of Biological Activity through In Silico Methods

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are used to predict the biological activity of compounds based on their chemical structure. nih.govnih.govresearchgate.net QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities.

While no specific QSAR models for this compound were identified, the methodology is widely applied to thiazole and sulfonamide derivatives. nih.govexcli.deresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical methods like multiple linear regression to build the model. nih.gov For example, QSAR models have been developed for 2-aminothiazole sulfonamide derivatives to predict their antioxidant activity. nih.govexcli.de Such models can help in the rational design of new, more potent compounds. nih.govexcli.de Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed to assess the drug-likeness of novel compounds. semanticscholar.orgrsc.orgnih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Methylsulfonyl)-4,5-diphenylthiazole by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the methylsulfonyl group (–SO₂CH₃) would typically appear as a sharp singlet in the aliphatic region. Studies on related compounds containing a methylsulfonyl moiety show this signal appearing at approximately 3.24–3.25 ppm. nih.gov The ten protons of the two phenyl groups at the C4 and C5 positions of the thiazole (B1198619) ring would generate complex multiplet signals in the aromatic region, generally expected between 7.00 and 8.00 ppm. The exact chemical shifts and splitting patterns would depend on the specific electronic environment and rotational orientation of the phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbon of the methyl group (–SO₂CH₃) is anticipated to resonate in the upfield region, with data from analogous structures suggesting a chemical shift around 44.0 ppm. nih.gov The carbons of the two phenyl rings would produce a series of signals in the aromatic region, typically between 125 and 140 ppm. The quaternary carbons of the thiazole ring (C2, C4, and C5) would also appear in the downfield region, with their specific shifts influenced by the attached sulfonyl and phenyl groups. The aromaticity of the thiazole ring generally places its protonated carbons at chemical shifts between approximately 115 and 155 ppm. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -SO₂CH₃ | ~3.25 | Singlet (s) |

| Aromatic Protons (C₆H₅) | ~7.00 - 8.00 | Multiplet (m) | |

| ¹³C NMR | -SO₂CH₃ | ~44.0 | - |

| Aromatic Carbons (C₆H₅) | ~125 - 140 | - | |

| Thiazole Ring Carbons (C2, C4, C5) | ~115 - 170 | - |

Mass Spectrometry Techniques for Compound Identification

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula for the compound is C₁₆H₁₃NO₂S₂.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental formula. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is consistent with that of related structures analyzed via HRMS. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or sulfur dioxide (SO₂). Fragmentation of the thiazole ring and loss of the phenyl groups are also possible. For the related compound 2,4-diphenylthiazole, a prominent peak corresponding to the molecular ion [M]⁺• at m/z 237 is observed. massbank.eu

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₂S₂ |

| Molecular Weight | 315.41 g/mol |

| Exact Mass [M] | 315.0388 |

| Key Fragment Ions | [M - CH₃]⁺, [M - SO₂]⁺•, [M - SO₂CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule by measuring the absorption of infrared radiation.

The most characteristic signals in the IR spectrum would be from the methylsulfonyl group. Sulfones typically exhibit two strong and distinct absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds. These bands are generally found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. nih.govjst.go.jp The spectrum would also show characteristic absorptions for the aromatic components. C-H stretching vibrations of the phenyl rings would appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600–1450 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is also expected in this region, often around 1616-1640 cm⁻¹. mdpi.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350 - 1300 |

| Symmetric S=O Stretch | 1160 - 1120 | |

| Aromatic Rings | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Thiazole Ring | C=N Stretch | ~1640 - 1610 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule.

For a successful analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map from which the positions of all non-hydrogen atoms can be determined.

A crystallographic study would confirm the planarity of the thiazole ring and the connectivity of the methylsulfonyl group at the C2 position and the two phenyl groups at the C4 and C5 positions. It would also reveal the specific torsion angles of the phenyl rings relative to the thiazole core. Analysis of sulfone crystal structures shows that O-S-O bond angles typically range from 116.7° to 120.6°, and S=O bond distances are around 1.39 to 1.46 Å. st-andrews.ac.uk The crystal packing arrangement, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be elucidated. st-andrews.ac.uk For example, crystal structures of similar heterocyclic sulfones have been determined to be in the monoclinic space group P2₁/n. nih.gov While no specific crystal structure for this compound has been publicly reported, this methodology remains the gold standard for absolute structural confirmation.

Applications of 2 Methylsulfonyl 4,5 Diphenylthiazole As a Chemical Intermediate

Utility in Organic Synthesis as a Reactive Synthon

The methylsulfonyl group attached to the C2 position of the thiazole (B1198619) ring in 2-(Methylsulfonyl)-4,5-diphenylthiazole renders this position highly susceptible to nucleophilic attack. This reactivity makes the compound an excellent synthon, a molecular fragment used in the synthesis of more complex molecules. The sulfonyl group acts as a good leaving group, facilitating the introduction of a wide array of functional groups at this position.

Organic chemists can exploit this reactivity in various transformations. For instance, the methylsulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of 2-amino-, 2-thio-, and 2-alkoxy-4,5-diphenylthiazole derivatives, respectively. These reactions are often carried out under mild conditions, offering a high degree of functional group tolerance. The general reactivity of thiazole derivatives in such synthetic transformations is a well-established principle in heterocyclic chemistry. researchgate.net

Role in the Development of Advanced Organic Materials (e.g., Dyes)

The inherent aromaticity and planarity of the 4,5-diphenylthiazole core, combined with the electron-withdrawing nature of the methylsulfonyl group, provide a platform for the design of novel organic materials with interesting photophysical properties. Thiazole-based compounds are known to be useful as starting materials for the synthesis of various dyes. researchgate.net

While direct studies on this compound for dye applications are not extensively documented, the structural motif is present in compounds investigated for their fluorescence and liquid crystalline properties. The ability to modify the 2-position by displacing the methylsulfonyl group allows for the fine-tuning of the electronic and steric properties of the molecule. This tunability is crucial for designing materials with specific absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The general class of aryl-substituted thiazoles has been recognized for their importance as organic functional materials, including fluorescent dyes and liquid crystals. researchgate.net

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the methylsulfonyl group also positions this compound as a valuable precursor for the synthesis of more elaborate heterocyclic systems. The thiazole ring itself can serve as a scaffold upon which other rings can be annulated or fused.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of 2-(Methylsulfonyl)-4,5-diphenylthiazole is not extensively documented, presenting a clear opportunity for the development of novel and efficient synthetic methodologies. A plausible route involves the initial synthesis of a 2-(methylthio)-4,5-diphenylthiazole precursor, followed by its oxidation to the target sulfone.

The precursor, 2-(methylthio)-4,5-diphenylthiazole, can be prepared via several established methods. One common approach is the Hantzsch thiazole (B1198619) synthesis to create the 4,5-diphenylthiazole ring, followed by the introduction of the methylthio group. An alternative involves reacting dithiocarbamates with α-halocarbonyl compounds. bepls.com The subsequent and crucial step is the oxidation of the methylthio (sulfide) group to the methylsulfonyl (sulfone) group. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) or m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgrsc.org

Future research should focus on improving the efficiency, safety, and environmental impact of this synthetic sequence. Conventional methods often require harsh conditions, long reaction times, or toxic reagents. Modern synthetic strategies can offer significant improvements. For instance, the use of solid-supported permanganate can simplify product isolation and reagent handling. organic-chemistry.org Catalytic systems using transition metals like tantalum carbide or niobium carbide with hydrogen peroxide as a green oxidant present a more selective and reusable option for the oxidation step. organic-chemistry.orgorganic-chemistry.org

| Parameter | Conventional Method | Potential Novel Route |

| Strategy | Multi-step: 1) Thiazole formation, 2) Thioether formation, 3) Oxidation. | One-pot multicomponent reaction or streamlined two-step process. |

| Oxidizing Agent | Stoichiometric KMnO₄ or m-CPBA. organic-chemistry.orgrsc.org | Catalytic system (e.g., NiFe₂O₄, Tantalum carbide) with H₂O₂. organic-chemistry.orgacs.org |

| Solvent | Volatile organic solvents (e.g., THF, Chloroform). chemicalbook.com | Green solvents (e.g., Water, PEG-400, Ionic Liquids). bepls.commdpi.comnih.gov |

| Energy Source | Conventional heating (reflux). nih.gov | Microwave irradiation or ultrasonication. bepls.commdpi.com |

| Efficiency | Moderate yields, significant workup, and waste generation. | Potentially higher yields, easier purification, and adherence to green chemistry principles. nih.gov |

Expansion of Biological Activity Profiling into Emerging Therapeutic Areas

The biological activity of this compound remains largely unexplored. However, the vast body of research on analogous thiazole derivatives provides a strong rationale for investigating its potential in several therapeutic areas. nih.gov Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comacs.org

Future research should involve screening this compound against a diverse panel of biological targets. Emerging therapeutic areas where this molecule could prove valuable include:

Oncology: Diphenylthiazole derivatives have shown potent antiproliferative activity. mdpi.com The target compound should be tested against various cancer cell lines, particularly those where targets like tubulin, EGFR, VEGFR-2, or specific kinases like BRAF are implicated. mdpi.comnih.govresearchgate.net The methylsulfonyl group can enhance interactions with biological targets, potentially leading to high potency.

Inflammation and Immunology: Thiazole derivatives have been developed as anti-inflammatory agents. mdpi.com Beyond traditional COX enzyme inhibition, profiling against newer targets like specific cytokines, Janus kinases (JAKs), or inflammasome components could reveal novel immunomodulatory activity.

Infectious Diseases: The thiazole core is present in antimicrobials like sulfathiazole. nih.gov The compound should be evaluated for its activity against a range of bacterial and fungal pathogens, including drug-resistant strains. acs.orgmdpi.com

Metabolic Diseases: Certain thiazole structures act as enzyme inhibitors. For example, thiazole-sulfonamide hybrids have been investigated as carbonic anhydrase inhibitors, which have applications as diuretics and antiglaucoma agents. nih.gov Other thiazoles inhibit 11β-HSD1, an enzyme linked to metabolic syndrome. researchgate.net

| Therapeutic Area | Potential Biological Target | Rationale Based on Analogous Compounds |

| Anticancer | Tubulin Polymerization, EGFR/VEGFR-2 Kinases, BRAF^V600E^ | Thiazole hybrids are potent tubulin inhibitors; diphenylthiazoles inhibit EGFR and VEGFR-2. mdpi.comresearchgate.net Thiazole derivatives show BRAF inhibitory effects. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX), various cytokines | Diphenylthiazole-thiazolidinone hybrids show potent anti-inflammatory and analgesic effects. mdpi.com |

| Antimicrobial | DNA Gyrase, Cell Wall Synthesis | Thiazole is a core scaffold in many antimicrobials; novel derivatives show broad-spectrum activity. mdpi.comacs.org |

| Enzyme Inhibition | Carbonic Anhydrase (CA), 11β-HSD1 | Thiazole-sulfonamide hybrids are potent CA inhibitors. nih.govresearchgate.net Thiazolone derivatives are selective 11β-HSD1 inhibitors. researchgate.net |

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry offers powerful tools to guide the development and understanding of this compound before committing to extensive laboratory work. acs.org By coupling computational design with synthesis, research can be rationalized and accelerated. figshare.comnih.gov

Future research should employ a suite of computational techniques:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound within the active sites of the biological targets identified in the section above (e.g., carbonic anhydrase, EGFR kinase domain). Docking studies on thiazole-methylsulfonyl derivatives have already shown stable interactions with target enzymes, highlighting the importance of both moieties for binding. nih.gov These predictions can help prioritize which biological assays are most likely to yield positive results.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active analogues is synthesized, 2D and 3D-QSAR models can be built. These models correlate physicochemical properties with biological activity, providing insights into which structural modifications might enhance potency. acs.orgmdpi.com For example, a QSAR study could determine the optimal substitution pattern on the two phenyl rings for maximal anticancer activity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted compound-protein complex over time. This provides a more dynamic and realistic view of the molecular interactions, confirming whether the key binding modes are maintained. acs.org

DFT/TD-DFT Calculations: Density Functional Theory can be used to understand the electronic properties of the molecule, such as its charge distribution and frontier molecular orbitals, which are crucial for its reactivity and interaction with biological targets. nih.gov

Exploration of Hybrid Molecules Incorporating the Thiazole Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create agents with dual-action mechanisms or improved properties. The this compound scaffold is an excellent candidate for creating novel hybrid molecules. nih.gov

Promising future research directions include:

Thiazole-Sulfonamide Hybrids: Building on the known activity of sulfonamide drugs and thiazole-based carbonic anhydrase inhibitors, a hybrid could be designed by attaching an aromatic sulfonamide group to one of the phenyl rings. Such a molecule could function as a dual inhibitor, for instance, targeting both tubulin polymerization and carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors. researchgate.net

Thiazole-Pyridine Hybrids: Pyridine (B92270) rings are common in bioactive molecules. A hybrid incorporating a pyridine moiety could enhance water solubility and provide additional hydrogen bonding opportunities with biological targets, a strategy that has proven effective in developing anticancer agents. nih.govmdpi.com

Thiazole-Thiazolidinone Hybrids: The combination of a thiazole ring with a 4-thiazolidinone (B1220212) moiety has yielded compounds with significant anti-inflammatory and anticancer activities. mdpi.combohrium.com Creating such a hybrid with the specific this compound core could lead to highly potent new agents.

| Hybrid Partner Moiety | Potential Therapeutic Target | Rationale for Hybridization |

| Sulfonamide | Tubulin / Carbonic Anhydrase IX | Creation of a dual-targeted anticancer agent for hypoxic tumors. researchgate.net |

| Pyridine | Various Kinases / DNA | To enhance solubility and target interactions for anticancer or antimicrobial activity. nih.govmdpi.com |

| 4-Thiazolidinone | COX / Various Cancer Cell Lines | Combining two known anti-inflammatory and anticancer scaffolds to achieve synergistic effects. mdpi.combohrium.com |

| Coumarin | EGFR / VEGFR-2 | To develop multi-targeted kinase inhibitors for cancer therapy. mdpi.com |

Investigation into Green Chemistry Principles for Thiazole Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for sustainable chemical research and production. mdpi.com Future work should focus on developing environmentally benign synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous substances. mdpi.com

Key areas for investigation include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. bepls.commdpi.comnih.gov The Hantzsch synthesis of thiazoles has been successfully performed in aqueous media, significantly reducing the environmental impact. acs.org

Catalysis: Employing reusable catalysts can dramatically improve the efficiency and sustainability of the synthesis. For the thiazole ring formation, catalysts like VOSO₄ or reusable nanoparticles (e.g., NiFe₂O₄) have been shown to be highly effective. acs.org For the oxidation step, heterogeneous catalysts can replace stoichiometric reagents. organic-chemistry.org

Energy-Efficient Methods: Microwave irradiation and ultrasound are energy-efficient alternatives to conventional heating. These techniques often lead to dramatically shorter reaction times, cleaner reactions, and higher yields. bepls.commdpi.comnih.gov

Atom Economy: Designing syntheses, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. nih.gov This minimizes the formation of by-products and waste.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of new synthetic methods and potentially novel therapeutic agents.

常见问题

Q. What are the recommended synthetic routes for 2-(Methylsulfonyl)-4,5-diphenylthiazole?

The synthesis typically involves multi-step protocols. For example, a three-step method (condensation, cyclization, sulfonylation) is effective for analogous thiazole derivatives, achieving yields of 83.2–94.5% per step . Key intermediates like 4,5-diphenylthiazole can undergo sulfonylation using methanesulfonyl chloride under controlled conditions. Reaction optimization may require adjusting catalysts (e.g., acetic acid) and solvents (e.g., ethanol or DMSO) to enhance regioselectivity .

Q. How should researchers characterize this compound using spectroscopic methods?

A combination of techniques ensures structural validation:

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms sulfonyl group integration.

- IR spectroscopy verifies functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹).

- GC-MS or HPLC assesses purity (>99% achievable via recrystallization) . Polarimetry may also resolve enantiomeric purity if chiral centers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Reflux in ethanol (78°C) minimizes side reactions during cyclization .

- Solvent selection : DMSO enhances solubility in sulfonylation steps but requires careful pH monitoring to avoid decomposition .

- Catalyst screening : Glacial acetic acid accelerates imine formation in condensation steps, while Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency .

- Workup protocols : Ice-water quenching after sulfonylation prevents premature crystallization, improving yield .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the phenyl rings modulates electronic effects, enhancing COX-2 selectivity (IC₅₀ = 7.0–9.0 μM) .

- Docking studies : Molecular modeling reveals that the methylsulfonyl group forms hydrogen bonds with His90 and Arg513 in COX-2, explaining its inhibitory potency .

- Comparative assays : Parallel testing against COX-1/COX-2 isoforms and 5-LOX quantifies selectivity and dual inhibitory profiles .

Q. How should researchers address contradictions in biological activity data?

- Mechanistic validation : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity. For example, methylsulfonyl derivatives may exhibit dual COX-2/5-LOX inhibition, requiring orthogonal assays (e.g., fluorometric LOX activity tests) to resolve overlapping effects .

- Dosage-response curves : Test across a wide concentration range (e.g., 0.1–100 μM) to identify off-target effects at higher doses.

- Thermodynamic profiling : Differential Scanning Calorimetry (DSC) evaluates compound stability under physiological conditions, ensuring observed bioactivity is not artifact-driven .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analogous Thiazoles

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Condensation | Ethanol, reflux, 4 hr | 85–90 | >95 | |

| Cyclization | DMSO, 120°C, 18 hr | 83–88 | >98 | |

| Sulfonylation | CH₂Cl₂, 0°C, methanesulfonyl chloride | 90–94.5 | >99 |

Q. Table 2: Biological Activity of Methylsulfonyl-Containing Derivatives

| Compound Class | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4,5-Diarylthiazole | 9.0 | 9.0 | Methylsulfonyl at C2 | |

| Dithiolthione | 7.0 | 8.5 | Methylsulfonyl + fluorine | |

| Isoselenazole | 6.2 | 10.2 | Sulfonyl + diaryl scaffold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。